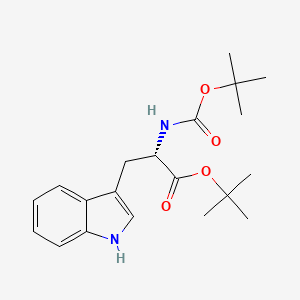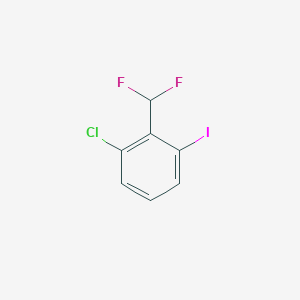
1-Chloro-2-(difluoromethyl)-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(difluoromethyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
准备方法
The synthesis of 1-Chloro-2-(difluoromethyl)-3-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzene compound. For instance, starting with 1-chloro-2-(difluoromethyl)benzene, iodine can be introduced through an electrophilic substitution reaction using iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve large-scale halogenation processes using automated reactors and continuous flow systems to optimize efficiency and safety. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.
化学反应分析
1-Chloro-2-(difluoromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The reduction of the compound can lead to the formation of difluoromethylated benzene derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with an amine can yield aniline derivatives, while oxidation can produce carboxylic acids.
科学研究应用
1-Chloro-2-(difluoromethyl)-3-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, including intermediates for the manufacture of polymers and advanced materials.
作用机制
The mechanism by which 1-Chloro-2-(difluoromethyl)-3-iodobenzene exerts its effects is largely dependent on its chemical structure and the nature of its interactions with other molecules. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various molecular targets. For example, the iodine atom can participate in halogen bonding, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These properties make the compound a valuable tool in studying molecular interactions and pathways.
相似化合物的比较
1-Chloro-2-(difluoromethyl)-3-iodobenzene can be compared with other halogenated benzenes such as:
1-Chloro-2-(difluoromethyl)-4-iodobenzene: Similar in structure but with the iodine atom in a different position, which can affect its reactivity and applications.
1-Bromo-2-(difluoromethyl)-3-iodobenzene: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.
1-Chloro-2-(trifluoromethyl)-3-iodobenzene:
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties, making it a versatile compound for various research and industrial applications.
属性
分子式 |
C7H4ClF2I |
|---|---|
分子量 |
288.46 g/mol |
IUPAC 名称 |
1-chloro-2-(difluoromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H |
InChI 键 |
DSDXLGZQMVKAPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
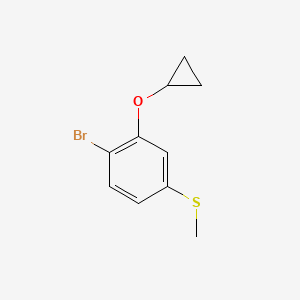
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
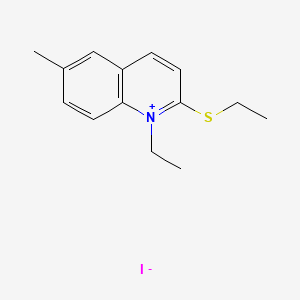
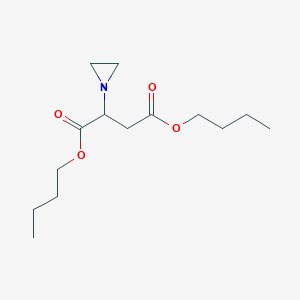
![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)

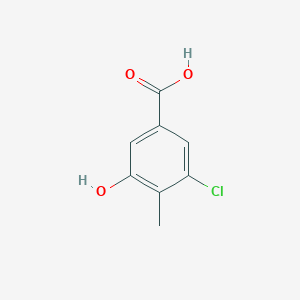

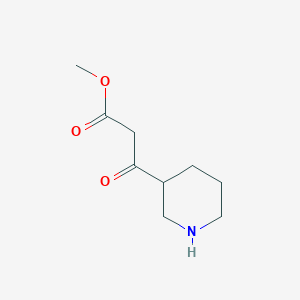


![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
